Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate)

Übersicht

Beschreibung

Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is a dark purple powder . It is soluble in water and ethanol, but insoluble in other organic solvents . It is also known as Acid Red 33 .

Synthesis Analysis

The synthesis of this compound involves the diazotization of 3-Amino-4-hydroxy-N-methylbenzenesulfonamide (2 Moore), followed by coupling with Bis (4-hydroxy-2-sulfonaphthalene-7-yl)amine. The resulting product is then processed with an ammonia-containing copper sulfate solution to form a double copper complex .Molecular Structure Analysis

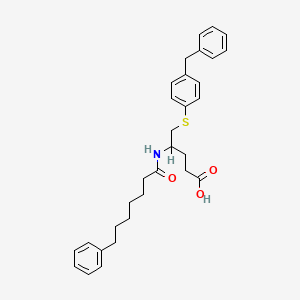

The molecular formula of Disodium 7,7’-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) is C32H21N5Na2O8S2. Its molecular weight is 713.7 g/mol.Chemical Reactions Analysis

When the dye solution of this compound is added to strong hydrochloric acid, it turns into Claret, a type of precipitation . When thick sodium hydroxide solution is added, the solution remains purple, and precipitation occurs .Physical And Chemical Properties Analysis

This compound is a dark purple powder . It is soluble in water and ethanol, but insoluble in other organic solvents . When the dye solution is added to strong sulfuric acid, it turns black light purple, and when diluted, it turns into red wine .Wissenschaftliche Forschungsanwendungen

Application in Water Treatment

Specific Scientific Field

Environmental Science and Technology

Summary of the Application

Direct Red 31 (DR-31) dye is used in various industries such as textiles, plastics, food, and others, resulting in a large amount of wastewater contaminated with dyes . The removal of DR-31 from wastewater is a significant application in environmental science .

Methods of Application

A Cu-based MOF material assembled from Cu 2+ and the organic ligand p-aminobenzoic acid (PABA), known as Cu (PABA), was synthesized by a solvothermal method and applied to the adsorption of DR-31 . The effects of pH, DR-31 concentration, and temperature on the adsorption performance of Cu (PABA) were investigated .

Results or Outcomes

The maximum adsorption capacity of Cu (PABA) for DR-31 dye at room temperature was 1,244.8 mg/g, as calculated using the Langmuir adsorption isotherm model . By response surface methodology (RSM), the optimal adsorption was found at a pH value of 10.9, DR-31 dye concentration of 216.6 mg/L, and temperature of 27 °C, and the removal rate was as high as 99.4% .

Application in Bioremediation

Specific Scientific Field

Bioresources and Bioprocessing

Summary of the Application

Reactive Red 31, a hazardous and persistent azo dye compound often present in dye manufacturing and textile industrial effluents, is extensively applied in the commercial textile industry . The decolorization and mineralization of Reactive Red 31 from simulated wastewater using pellets of Aspergillus bombycis is a significant application in bioremediation .

Methods of Application

Pellets of A. bombycis strain were used to decolorize this dye (20 mg/L) under aerobic conditions . The activity of azoreductase, laccase, phenol oxidase, and Manganese peroxidase in fungal culture after decolorization was about 8, 7.5, 19, and 23.7 fold more than before decolorization .

Results or Outcomes

At 12 h of hydraulic retention time (HRT), decolorization potential, chemical oxygen demand (COD), and total organic carbon reduction (TOC) was 99.02, 94.19, and 83.97%, respectively, for 20 mg/L of dye concentration .

Application in Textile Industry

Specific Scientific Field

Summary of the Application

Direct Red 31 (DR-31) dye is a common synthetic dye and is easily soluble in water . It is mostly used for dyeing and printing silk, wool, paper, leather, and other fibers, as well as for coloring paint, plastic, rubber, etc .

Methods of Application

The dye is applied to the material through a dye bath. The material is soaked in the bath containing the dye, and the dye molecules are absorbed by the fibers. The duration of soaking and the temperature of the bath can affect the intensity of the color .

Results or Outcomes

The use of DR-31 dye results in vibrant and long-lasting colors on the materials. However, it also leads to the production of a large amount of wastewater contaminated with dyes .

Application in Dye Removal Studies

Specific Scientific Field

Summary of the Application

Studies on the removal of Direct Red 81, a textile dye similar to Direct Red 31, from wastewater using Chitosan (CS) represent a significant application in environmental engineering .

Methods of Application

In these studies, the dye is mixed with CS in a solution, and the mixture is stirred. The CS adsorbs the dye molecules, removing them from the solution .

Results or Outcomes

The studies found that the pseudo-first-order model satisfactorily described the adsorption kinetics of the dye on CS .

Application in Dye-Sensitized Solar Cells

Specific Scientific Field

Renewable Energy and Materials Science

Summary of the Application

Direct Red 31, like many other dyes, has potential applications in dye-sensitized solar cells (DSSCs). DSSCs are a type of solar cell that uses a dye to absorb sunlight and generate electric current .

Methods of Application

In DSSCs, Direct Red 31 can be applied to a layer of titanium dioxide (TiO2) nanoparticles, which is then exposed to sunlight. The dye absorbs the sunlight and generates electrons, which are then transferred to the TiO2 and contribute to the electric current .

Results or Outcomes

While the specific performance of Direct Red 31 in DSSCs may vary depending on the exact conditions and materials used, dyes like Direct Red 31 generally enable DSSCs to achieve efficiencies of around 10-15% .

Application in Biological Staining

Specific Scientific Field

Biological Sciences and Histology

Summary of the Application

Direct Red 31 can be used as a biological stain in histology, which is the study of the microscopic structure of tissues .

Methods of Application

In histological staining, Direct Red 31 can be applied to tissue samples to highlight certain structures or components, such as proteins or DNA . The stained samples can then be examined under a microscope .

Results or Outcomes

The use of Direct Red 31 as a stain can help researchers to visualize and study the microscopic structure of tissues, contributing to our understanding of biology and disease .

Eigenschaften

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)amino]-3-phenyldiazenylnaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N5O8S2.2Na/c38-31-25-13-11-23(15-19(25)17-27(46(40,41)42)29(31)36-34-21-7-3-1-4-8-21)33-24-12-14-26-20(16-24)18-28(47(43,44)45)30(32(26)39)37-35-22-9-5-2-6-10-22;;/h1-18,33,38-39H,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUZMQYZGSMPII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21N5Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889484 | |

| Record name | Direct Red 12B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium 7,7'-iminobis(4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate) | |

CAS RN |

5001-72-9 | |

| Record name | C.I. 29100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-iminobis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Direct Red 12B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-iminobis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)